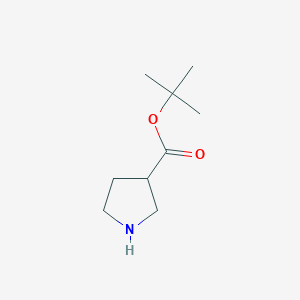

tert-Butyl Pyrrolidine-3-carboxylate

描述

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound is fundamentally determined by the five-membered pyrrolidine ring, which adopts a characteristic envelope conformation due to the sp³ hybridization of the carbon and nitrogen atoms. The pyrrolidine ring exhibits puckering that is influenced by the substituent at the 3-position, where the tert-butyl ester group introduces significant steric constraints. The stereochemical configuration at the 3-position creates a chiral center, resulting in two possible enantiomeric forms designated as (R)-tert-butyl pyrrolidine-3-carboxylate and (S)-tert-butyl pyrrolidine-3-carboxylate.

The SMILES representation CC(C)(C)OC(=O)[C@@H]1CCNC1 clearly indicates the stereochemical arrangement around the chiral carbon. The tert-butyl group, with its three methyl substituents, creates a highly branched structure that significantly influences the overall molecular shape and accessibility of reactive sites. The carbonyl carbon of the ester group maintains trigonal planar geometry with bond angles approaching 120 degrees, while the pyrrolidine nitrogen exhibits pyramidal geometry typical of tertiary amines.

Conformational analysis reveals that the pyrrolidine ring preferentially adopts envelope conformations with the carbon bearing the ester substituent serving as the flap atom. This conformational preference minimizes steric interactions between the bulky tert-butyl group and the ring hydrogens. The dihedral angles within the pyrrolidine ring typically range from 20 to 40 degrees, indicating moderate ring puckering that accommodates the ester substituent effectively.

Crystallographic Characterization and Conformational Studies

Crystallographic studies of this compound and related compounds have provided detailed insights into the solid-state structure and intermolecular interactions. Single-crystal X-ray diffraction analysis has been employed to determine precise atomic coordinates, bond lengths, and bond angles. These studies reveal that the pyrrolidine ring adopts an envelope conformation in the crystalline state, consistent with solution-phase conformational preferences determined through nuclear magnetic resonance spectroscopy.

The crystal packing arrangements demonstrate the influence of intermolecular hydrogen bonding involving the pyrrolidine nitrogen and neighboring molecules. The tert-butyl groups orient to minimize steric clashes while maximizing van der Waals interactions between adjacent molecules. Crystallographic data indicate that the carbon-nitrogen bond length in the pyrrolidine ring measures approximately 1.47 Angstroms, while the carbon-carbon bonds within the ring range from 1.52 to 1.54 Angstroms.

Temperature-dependent crystallographic studies have revealed thermal motion patterns that provide information about molecular flexibility and conformational dynamics. The tert-butyl group exhibits significant thermal motion, indicating rotational freedom around the carbon-oxygen bond connecting it to the carbonyl carbon. This rotational freedom contributes to the conformational flexibility observed in solution-phase studies and influences the compound's reactivity patterns.

Powder diffraction studies have complemented single-crystal analyses by providing information about polymorphic forms and phase transitions. Different crystalline forms of this compound exhibit distinct melting points and solubility characteristics, reflecting variations in crystal packing and intermolecular interactions.

Comparative Analysis of Enantiomeric Forms (R/S Isomers)

The two enantiomeric forms of this compound, designated as (3R)-tert-butyl pyrrolidine-3-carboxylate and (3S)-tert-butyl pyrrolidine-3-carboxylate, exhibit identical physical properties but differ in their spatial arrangements and optical activities. The (R)-enantiomer, with CAS number 681288-45-9, and the (S)-enantiomer, with CAS number 351369-16-9, represent non-superimposable mirror images that can be distinguished through various analytical techniques.

Optical rotation measurements provide a direct method for distinguishing between the enantiomers, with each form rotating plane-polarized light in opposite directions but with equal magnitude. Circular dichroism spectroscopy reveals characteristic Cotton effects that are mirror images for the two enantiomers, providing additional confirmation of their absolute configurations.

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| CAS Number | 681288-45-9 | 351369-16-9 |

| Optical Rotation | (+) specific rotation | (-) specific rotation |

| Absolute Configuration | R at position 3 | S at position 3 |

| Purity (typical) | 95% | 95% |

| Molecular Weight | 171.24 g/mol | 171.24 g/mol |

Chromatographic separation of the enantiomers requires chiral stationary phases or chiral derivatizing agents. High-performance liquid chromatography with chiral columns can achieve baseline separation of the enantiomers, enabling determination of enantiomeric excess and preparation of optically pure samples. The retention times and separation factors depend on the specific chiral stationary phase employed and the mobile phase composition.

Nuclear magnetic resonance spectroscopy in the presence of chiral shift reagents can distinguish between the enantiomers by inducing different chemical shift patterns. The use of chiral solvating agents or chiral lanthanide shift reagents enables direct observation of enantiomeric purity and absolute configuration assignment through comparison of integration ratios and coupling patterns.

Computational Modeling of Electronic Structure

Computational chemistry approaches have provided detailed insights into the electronic structure and molecular properties of this compound. Density functional theory calculations using various basis sets have been employed to optimize molecular geometries, calculate electronic energies, and predict spectroscopic properties. These computational studies complement experimental characterization by providing information about molecular orbitals, electrostatic potential maps, and charge distributions.

Molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the pyrrolidine nitrogen, consistent with its nucleophilic character and basicity. The lowest unoccupied molecular orbital shows significant contribution from the carbonyl carbon of the ester group, indicating its electrophilic nature and susceptibility to nucleophilic attack. The energy gap between these frontier orbitals influences the compound's chemical reactivity and spectroscopic properties.

| Computational Parameter | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -8.2 eV | DFT/B3LYP |

| LUMO Energy | -1.1 eV | DFT/B3LYP |

| Dipole Moment | 2.8 D | DFT/B3LYP |

| Polarizability | 18.7 Ų | DFT/B3LYP |

| Topological Polar Surface Area | 38.77 Ų | Computational |

Electrostatic potential mapping demonstrates the charge distribution across the molecular surface, with negative potential regions concentrated around the carbonyl oxygen and positive regions near the pyrrolidine nitrogen. These charge distributions influence intermolecular interactions and provide insights into binding affinity with various molecular targets.

Conformational analysis through computational methods has identified multiple low-energy conformers that differ in the orientation of the tert-butyl group and the puckering of the pyrrolidine ring. The energy barriers for interconversion between these conformers are relatively low, typically less than 10 kilocalories per mole, indicating rapid equilibration at room temperature.

Vibrational frequency calculations provide theoretical infrared and Raman spectra that can be compared with experimental data for structural confirmation. The characteristic carbonyl stretching frequency is predicted to occur around 1730 wavenumbers, while the pyrrolidine carbon-nitrogen stretching modes appear in the 1100-1200 wavenumber region. These computational predictions aid in spectroscopic assignment and structural characterization of the compound and its derivatives.

属性

IUPAC Name |

tert-butyl pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-4-5-10-6-7/h7,10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAHLXHVEMYNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625416 | |

| Record name | tert-Butyl pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91040-52-7 | |

| Record name | tert-Butyl pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl pyrrolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions:

- Solvent: Typically, dichloromethane or tetrahydrofuran is used.

- Catalysts: Acid catalysts such as p-toluenesulfonic acid may be employed to enhance the reaction rate.

- Temperature: Reactions are generally conducted at room temperature to moderate heating (up to 60 °C).

Synthesis via Esterification

Another effective method for synthesizing this compound is through esterification, where a tert-butyl alcohol reacts with a pyrrolidine derivative:

$$

\text{tert-butyl alcohol} + \text{pyrrolidine-3-carboxylic acid} \rightarrow \text{this compound} + \text{H}_2\text{O}

$$

Reaction Conditions:

- Reagents: Tert-butyl alcohol and a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).

- Solvent: Common solvents include dimethylformamide (DMF) or dichloromethane.

- Temperature: Typically performed at elevated temperatures (50–70 °C) to drive the reaction.

Synthesis via Nucleophilic Substitution

A nucleophilic substitution approach can also be employed, where a suitable leaving group on a pyrrolidine derivative is replaced by a tert-butoxy group:

$$

\text{pyrrolidine derivative} + \text{tert-butoxide} \rightarrow \text{this compound}

$$

Reaction Conditions:

- Reagents: Use of potassium tert-butoxide as the nucleophile.

- Solvent: Anhydrous conditions are preferred, often using solvents like dimethyl sulfoxide (DMSO).

- Temperature: Conducted at room temperature or slightly elevated temperatures.

- Data Table: Summary of Preparation Methods

| Method | Key Reactants | Solvents | Temperature | Yield (%) |

|---|---|---|---|---|

| Carboxylic Acid Reaction | tert-butyl pyrrolidine, carboxylic acid | Dichloromethane, THF | Room temp to 60 °C | 70–90 |

| Esterification | tert-butyl alcohol, pyrrolidine acid | DMF, Dichloromethane | 50–70 °C | 65–85 |

| Nucleophilic Substitution | Pyrrolidine derivative, tert-butoxide | DMSO | Room temp | 60–80 |

In industrial settings, the production of this compound often utilizes continuous flow reactors to enhance control over reaction conditions and improve yields. This method allows for better scalability and consistency in product quality compared to batch processes.

The preparation methods for this compound include various synthetic routes that leverage different chemical reactions such as esterification and nucleophilic substitution. Each method has its advantages regarding yield and efficiency, making this compound versatile for further applications in organic synthesis and pharmaceutical development.

化学反应分析

Types of Reactions

tert-Butyl Pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like Dess-Martin periodinane to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Dess-Martin periodinane is commonly used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives, while reduction produces amine derivatives.

科学研究应用

tert-Butyl Pyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a protecting group for amines in organic synthesis.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

Industry: It is employed in the production of fine chemicals and specialty materials.

作用机制

The mechanism of action of tert-Butyl Pyrrolidine-3-carboxylate involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups in the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the compound being synthesized .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares tert-butyl pyrrolidine-3-carboxylate with derivatives differing in substituents, synthesis routes, and applications:

Key Observations:

- Steric and Electronic Effects : The Boc group in the parent compound improves stability, while substituents like acryloyl (S17-12) or mercapto (S12) alter reactivity for targeted coupling .

- Synthetic Flexibility : Derivatives like S23-3 are synthesized via EDCI/HOBt-mediated acylation, demonstrating versatility in introducing complex side chains .

- Pharmacological Relevance : Modifications at N1 (e.g., acryloyl) or C3 (e.g., hydroxy-methyl) enable tuning of pharmacokinetic properties, such as solubility and metabolic resistance .

Research Findings and Industrial Relevance

- Drug Development : this compound derivatives are pivotal in Elironrasib’s synthesis, where stereochemistry dictates RAS-binding affinity .

- Scale-Up Feasibility : Industrial synthesis (e.g., by PharmaBlock Sciences) achieves gram-to-kilogram scales with >95% purity, supported by QA/QC protocols .

- Safety Profiles: Derivatives like tert-butyl 3-formylpyrrolidine-1-carboxylate (CAS 59379-02-1) require stringent handling due to aldehyde reactivity, as noted in safety data sheets .

生物活性

tert-Butyl pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a tert-butyl group and a carboxylate moiety. This configuration contributes to its lipophilicity and ability to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence protein-ligand interactions. The compound can act as an inhibitor or activator depending on the target enzyme or receptor, which is facilitated by the steric hindrance provided by the tert-butyl group. This interaction can lead to various biological effects, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may have implications in disease treatment.

- Receptor Modulation : By binding to receptors, it can alter signaling pathways that are crucial in various physiological processes.

1. Enzyme Mechanisms

Research indicates that this compound is utilized in studies examining enzyme mechanisms. Its structural properties make it a valuable tool for probing active sites of enzymes, allowing researchers to gain insights into enzyme kinetics and inhibition patterns.

2. Therapeutic Potential

The compound has potential applications in drug development, particularly for targeting diseases such as cancer and neurological disorders. Its ability to act on specific molecular targets suggests that it could be developed into novel therapeutic agents.

3. Case Studies

Several studies have highlighted the biological activity of related compounds:

- A study demonstrated that derivatives of pyrrolidine compounds exhibited significant antiviral activity against influenza virus neuraminidase, suggesting a potential role for this compound in antiviral drug design .

- Another investigation focused on the synthesis and evaluation of pyrrolidine-based inhibitors for various enzymes, showcasing their potential in modulating enzyme activity effectively .

Research Findings

Recent studies have provided quantitative data on the efficacy of this compound and its derivatives:

常见问题

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-Butyl Pyrrolidine-3-carboxylate?

The synthesis typically involves functional group protection/deprotection and nucleophilic substitution. For example, tert-butyl groups are introduced via Boc protection using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) . Oxidation and reduction steps may employ hydrogen peroxide or lithium aluminum hydride, depending on the desired intermediate . Key considerations include solvent choice (e.g., anhydrous ether for reductions) and reaction monitoring via TLC or HPLC to avoid over-oxidation.

Q. How can researchers confirm the molecular structure and purity of this compound derivatives?

Structural confirmation relies on spectroscopic methods:

- NMR : H and C NMR identify characteristic peaks (e.g., tert-butyl group at ~1.4 ppm for H, ~80 ppm for C).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., 214.30 g/mol for the base compound) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and stereochemistry . Purity is assessed via HPLC (>95% by area) or elemental analysis.

Q. Why is the tert-butyl group commonly used as a protecting group for pyrrolidine carboxylates?

The tert-butyl group provides steric hindrance, preventing unwanted nucleophilic attacks during multi-step syntheses. Its stability under acidic and basic conditions (except strong acids like TFA) makes it ideal for temporary protection. For example, in peptide synthesis, Boc (tert-butoxycarbonyl) groups are selectively removed without disrupting other functional groups .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this compound derivatives?

Chiral resolution or asymmetric catalysis is critical. For instance:

- Enantioselective Reduction : Use chiral catalysts (e.g., Corey-Bakshi-Shibata) to reduce ketones to alcohols with high enantiomeric excess (ee).

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .

- Crystallization : Diastereomeric salts (e.g., with tartaric acid) separate enantiomers .

Q. What strategies are effective for synthesizing functionalized derivatives (e.g., halogenated or aryl-substituted analogs)?

- Halogenation : Electrophilic substitution using N-bromosuccinimide (NBS) or iodine in acetic acid introduces halogens at specific positions .

- Cross-Coupling : Suzuki-Miyaura reactions install aryl groups via palladium catalysis (e.g., tert-butyl 3-iodopyrrolidine-1-carboxylate + aryl boronic acid) .

- Protection-Deprotection : Sequential Boc protection and deprotection enable selective functionalization of amine or carboxylate groups .

Q. How should researchers address contradictory data in reaction yields or stereochemical outcomes across studies?

- Reproducibility Checks : Verify solvent purity, catalyst lot variability, and moisture levels (critical for air-sensitive reagents).

- Advanced Analytics : Use chiral HPLC to quantify ee and X-ray crystallography to resolve ambiguous stereochemistry .

- Computational Modeling : Density Functional Theory (DFT) predicts transition states to explain unexpected stereoselectivity .

Q. What safety protocols are recommended for handling this compound intermediates during exothermic reactions?

- Temperature Control : Use ice baths for reactions involving strong oxidants (e.g., hydrogen peroxide) to mitigate runaway exotherms .

- Explosion-Proof Equipment : Ground metal containers and avoid sparking tools when working with volatile solvents .

- Ventilation : Perform reactions in fume hoods to manage vapors from amines or acidic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。